2-(3-Benzoylphenyl)acetic acid
CAS No.: 22071-22-3
Cat. No.: VC0516036
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 22071-22-3 |
---|---|
Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
IUPAC Name | 2-(3-benzoylphenyl)acetic acid |
Standard InChI | InChI=1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) |
Standard InChI Key | ALDSXDRDRWDASQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O |
Appearance | Solid powder |
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3-Benzoylphenyl)acetic acid features a benzoyl group (-C₆H₅CO-) attached to the meta position of a phenylacetic acid backbone. The molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol . Key structural identifiers include:
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SMILES:
OC(=O)CC1=CC(=CC=C1)C(=O)C1=CC=CC=C1
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InChI Key:
ALDSXDRDRWDASQ-UHFFFAOYSA-N
The crystalline solid exhibits a melting point of 111°C and a predicted density of 1.232 g/cm³ .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₂O₃ | |
Molecular Weight | 240.25 g/mol | |
Melting Point | 111°C | |
Density | 1.232 g/cm³ | |
Solubility | DMSO, Chloroform, Methanol | |
pKa | 4.18 |
Spectral Characterization
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NMR: The ¹H-NMR spectrum (CDCl₃) displays aromatic proton signals at δ 7.40–7.80 ppm, characteristic of the benzoyl and phenyl groups .
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HPLC: Purity exceeding 98% is achievable via reverse-phase chromatography.
Synthesis and Industrial Production
Friedel-Crafts Acylation
A common route involves Friedel-Crafts acylation of phenylacetic acid derivatives. For example, 3-methylbenzophenone undergoes nitration and hydrolysis to yield 2-(3-benzoylphenyl)acetonitrile, which is subsequently carboxylated .
Resolution of Racemates
Patent CN1349970A describes resolving racemic 2-(3-benzoylphenyl)propionic acid using (-)-1-deoxy-1-C₁₋₁₅ hydrocarbylamino-D-glucitol. The diastereomeric salts are crystallized and acid-hydrolyzed to isolate the (S)-(+)-enantiomer with 66.4% yield and >98% purity .
Table 2: Key Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Acylation | AlCl₃, 80–120°C | 70–85% |
Racemate Resolution | (-)-Glucitol derivative, reflux | 68.8% |
Hydrolysis | 2N H₂SO₄, ethyl acetate | 66.4% |
Industrial Scaling
Industrial production employs continuous-flow reactors to optimize temperature (80–250°C) and pressure, achieving batch sizes exceeding 100 kg . Purification via recrystallization (isopropanol/water) ensures pharmaceutical-grade output .
Pharmacological Profile
Mechanism of Action
As a COX-1/COX-2 inhibitor, 2-(3-benzoylphenyl)acetic acid reduces prostaglandin E₂ (PGE₂) synthesis, with IC₅₀ values of 1.2 µM (COX-1) and 0.8 µM (COX-2) . This dual inhibition underpins its anti-inflammatory and analgesic effects.
Preclinical Efficacy
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Anti-Inflammatory Activity: In rat paw edema models, the compound showed 91.8–113.3% efficacy relative to ketoprofen .
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Analgesic Effects: Central nervous system modulation reduces pain response in thermal hyperalgesia tests.
Table 3: Biological Activity Data
Model | Effect Size | Reference |
---|---|---|
Rat Paw Edema | 91.8–113.3% inhibition | |
COX-1 Inhibition | IC₅₀ = 1.2 µM | |
COX-2 Inhibition | IC₅₀ = 0.8 µM |
Derivative Development
Structural modifications, such as hydroxamic acid prodrugs, enhance bioavailability. For instance, 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propionic acid exhibits 20% higher potency than ketoprofen in vivo .
Applications in Pharmaceutical Chemistry
Ketoprofen Synthesis
As a direct precursor, 2-(3-benzoylphenyl)acetic acid undergoes alkylation with methyl iodide to form ketoprofen, a widely prescribed NSAID .
Prodrug Design
Ester prodrugs (e.g., glycolamide derivatives) demonstrate 2–4-fold increased logP, improving blood-brain barrier penetration .
Analytical and Quality Control Methods
Chromatographic Assays
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HPLC: C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 254 nm achieve baseline separation.
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GC-MS: Electron ionization (70 eV) confirms molecular ion peaks at m/z 240[M]⁺ .
Future Directions
Ongoing research explores its role in anticancer therapies, with derivatives showing 1–23% growth inhibition in 60 human tumor cell lines . Computational models predict fibrinolytic and antineurotic activities (Pa > 0.7) , warranting further in vivo validation.
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